2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of chlorinated phenoxy groups and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorinating agents such as chlorine gas or thionyl chloride.
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The phenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Synthesis of 4-chlorophenoxyacetyl chloride: This intermediate is prepared by reacting 4-chlorophenoxyacetic acid with thionyl chloride or oxalyl chloride.
Coupling with acetohydrazide: Finally, the acetohydrazide is coupled with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Disrupting cell membranes: Interacting with lipid bilayers and altering membrane permeability.
Modulating signaling pathways: Affecting key signaling molecules and pathways involved in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-chlorophenoxyacetic acid: Another intermediate with applications in plant growth regulation.
Acetohydrazide derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-11-7-15(8-12(2)18(11)20)26-10-17(24)22-21-16(23)9-25-14-5-3-13(19)4-6-14/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVUVGAFWNCBHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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